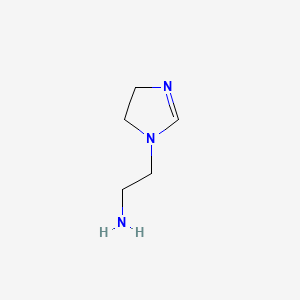

2-(4,5-Dihydro-imidazol-1-yl)ethylamine

Description

Significance of the Dihydroimidazole (B8729859) Scaffold in Heterocyclic Chemistry

The dihydroimidazole ring, also known as the 2-imidazoline ring, is a privileged scaffold in medicinal and synthetic chemistry. researchgate.netresearchgate.netnih.gov Its significance stems from several key features. The presence of two nitrogen atoms within the five-membered ring allows for a range of intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets. researchgate.net The ring system is also relatively stable and can be readily functionalized at various positions, providing a platform for creating diverse chemical libraries. researchgate.net

The applications of the 2-imidazoline scaffold are extensive, ranging from their use as ligands in homogeneous catalysis to their incorporation into natural products and pharmaceuticals. researchgate.net In medicinal chemistry, compounds containing this scaffold have been investigated for a wide array of biological activities. nih.gov Furthermore, the ability to introduce chirality into the imidazoline (B1206853) ring has made it a valuable component in the development of asymmetric catalysts. researchgate.net

Overview of Research Trajectories for 2-(4,5-Dihydro-imidazol-1-yl)ethylamine and Its Analogues

Research involving this compound and its analogues has explored various avenues, primarily driven by the potential for these compounds to serve as building blocks in the synthesis of more complex molecules with specific functional properties. The ethylamine (B1201723) side chain provides a reactive handle for further chemical transformations, allowing for the attachment of different functional groups and the construction of larger molecular architectures.

Patents and scientific literature indicate that derivatives of this compound are being explored in diverse fields. nih.gov For instance, long-chain alkyl derivatives have been investigated, suggesting applications in areas such as surfactant chemistry or materials science. nih.gov Other analogues have been synthesized and studied for their potential biological activities, highlighting the role of this scaffold in drug discovery programs. nih.govuni.lu The research trajectories for these compounds often involve modifying the ethylamine group or substituting the dihydroimidazole ring to fine-tune their physicochemical properties and biological effects.

Table 2: Examples of this compound Analogues and Their Research Context

| Analogue Name | Structural Modification | Research Area | Reference |

| 2-(2-Heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethanamine | Long alkenyl chain at C2 | Surfactant properties | PubChem nih.gov |

| Tepe's human proteasome modulator | Highly substituted imidazoline | Cancer therapy, anti-inflammatory | PubMed Central nih.gov |

| 1-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-4,5-dihydroimidazol-2-amine | Piperazinyl-ethyl substituent at N1 | Potential pharmacological agents | PubChemLite uni.lu |

This table is interactive. Explore the different analogues and their research focus.

Historical Context of Imidazoline Chemistry Relevant to this compound Synthesis

The chemistry of imidazolines has a rich history dating back to the late 19th century. One of the earliest reported syntheses of a 2-imidazoline was by Hofmann in 1888. researchgate.net A significant milestone in the broader field of imidazole (B134444) synthesis was the development of the Debus-Radziszewski reaction, a multi-component reaction that provides access to a variety of imidazole derivatives. wikipedia.org

Over the years, numerous methods have been established for the synthesis of 2-substituted imidazolines. Many of these classical methods, which have been in use for over half a century, involve the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a carboxylic acid derivative like a nitrile or an ester. researchgate.net The synthesis of this compound would likely employ a variation of these established routes. For example, the reaction of diethylenetriamine (B155796) or a suitably protected derivative with a one-carbon electrophile could lead to the formation of the desired 1-substituted 2-imidazoline structure. The development of these synthetic methodologies has been crucial for enabling the exploration of the chemical and biological properties of compounds like this compound and its analogues. organic-chemistry.org

Structure

3D Structure

Properties

Molecular Formula |

C5H11N3 |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

2-(4,5-dihydroimidazol-1-yl)ethanamine |

InChI |

InChI=1S/C5H11N3/c6-1-3-8-4-2-7-5-8/h5H,1-4,6H2 |

InChI Key |

HUVYLRHAZAEUHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C=N1)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 4,5 Dihydro Imidazol 1 Yl Ethylamine

Established Synthetic Pathways for 2-(4,5-Dihydro-imidazol-1-yl)ethylamine and Related Imidazolines

Traditional methods for synthesizing the imidazoline (B1206853) ring are well-documented, providing a foundational understanding for the production of compounds like this compound. These pathways often involve cyclocondensation or multi-step reactions starting from readily available precursors.

Condensation Reactions Utilizing 1,2-Diamines and Nitriles or Esters

The reaction between 1,2-diamines and nitriles is a direct and widely used method for forming the 2-imidazoline ring. nih.gov This approach is based on the cyclocondensation of the two reactants. For instance, the reaction of ethylenediamine (B42938) with a nitrile yields the corresponding 2-substituted imidazoline. nih.gov A study reported the successful synthesis of 2-phenyl-2-imidazoline (B1199978) with an excellent yield by reacting benzonitrile (B105546) and ethylenediamine in methanol (B129727) at 60°C for 24 hours. nih.gov This method can be organocatalyzed, using agents like N-acetylcysteine to promote the formation of the cyclic amidine in the absence of transition metals. nih.gov

Hydrothermal conditions have also been explored for condensation reactions, demonstrating the formation of amides and nitriles from precursors like fatty acids and ammonium (B1175870) bicarbonate at elevated temperatures (e.g., 300°C). nih.gov While not a direct synthesis of imidazolines, this research shows that the necessary functional groups can be formed under such conditions, which are relevant to prebiotic chemistry and industrial processes. nih.gov The synthesis of amidines, which are key intermediates in imidazoline formation from nitriles, can also be achieved by reacting nitriles with amines. semanticscholar.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| Benzonitrile | Ethylenediamine | N-acetylcysteine, MeOH, 60°C, 24h | 2-Phenyl-2-imidazoline | Excellent | nih.gov |

| Nitriles | Diamines | N-acetylcysteine | 2-Imidazolines | Good to Excellent | nih.gov |

Amidation and Subsequent Cyclization Strategies from Fatty Acids and Polyamines

A prevalent method for producing long-chain or "fatty" imidazolines involves a two-step process starting with fatty acids and polyamines, such as diethylenetriamine (B155796) (DETA). researchgate.netresearchgate.net The first step is the formation of a fatty amide by heating the fatty acid with the polyamine, typically to temperatures between 130-150°C. reddit.com The subsequent step is the cyclization of the intermediate amide to form the imidazoline ring, which is achieved by heating under vacuum at higher temperatures (e.g., 160°C) to remove water. researchgate.netresearchgate.net This dehydration reaction drives the formation of the final product. researchgate.net

| Fatty Acid | Polyamine | Reaction Steps | Conditions | Product Class | Reference |

| Palm Fatty Acid | Diethylenetriamine (DETA) | 1. Amidation 2. Cyclization | 1. 130-150°C 2. 160°C, Vacuum | Fatty Imidazoline | researchgate.net, reddit.com, researchgate.net |

| Oleic Acid | Diethylenetriamine (DETA) | Amidation and Cyclization | Microwave Irradiation | Long-chain Alkylamido Imidazoline | semanticscholar.org |

Alkylation Reactions Involving Azoles with Dihydrooxazoles

The N-alkylation of azoles, such as imidazole (B134444), is a fundamental transformation in heterocyclic chemistry. thieme-connect.denih.gov This reaction involves the substitution of a hydrogen atom on a nitrogen of the azole ring with an alkyl group. A common method involves reacting the azole with an alkyl halide in the presence of a base. nih.gov For example, the reaction between 2-bromo-p-tolylethanone and a 2-mole excess of imidazole yields 1-(4-methylphenyl)-2-(1H-imidazol-1-yl)ethanone through a probable SN2 mechanism. nih.gov While the direct reaction of azoles with dihydrooxazoles is a more specific and less commonly documented pathway in the provided literature, the general principle of N-alkylation is well-established. Such reactions typically proceed via nucleophilic attack from the azole nitrogen onto an electrophilic carbon. In a related context, the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol is achieved by reacting 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with imidazole in the presence of a base and a catalyst. google.com

Novel Approaches and Optimized Reaction Conditions for Imidazoline Ring Formation

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally benign methods for constructing the imidazoline ring. These include mechanochemistry and the development of novel catalytic systems.

Mechanochemical Synthesis Techniques

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. mdpi.comresearchgate.net This solvent-free or liquid-assisted grinding (LAG) approach offers sustainability and can enable the synthesis of compounds that are difficult to obtain through traditional solution-based methods. researchgate.netmdpi.com Ball-milling has been successfully applied to the synthesis of substituted imidazoles and imidazolium (B1220033) salts, often resulting in high yields and requiring significantly less solvent compared to conventional methods. mdpi.comresearchgate.net For example, substituted imidazoles have been synthesized with yields ranging from 29% to 99% using a mixer mill. mdpi.com The synthesis of 2-unsubstituted imidazole N-oxides has also been achieved in good to excellent yields using ball-milling. mdpi.com This technique represents a promising alternative for the synthesis of imidazoline precursors, aligning with the principles of green chemistry. researchgate.netresearchgate.net

| Synthesis Type | Reactants | Conditions | Yield | Advantage | Reference |

| Imidazole Synthesis | Imidazole, Halogenated Reagent | Mixer Mill, 10-25 Hz, +/- Catalyst/LAG | 29-99% | Sustainable, Reduced Solvent | mdpi.com |

| Imidazolium Salt Synthesis | Corannulenylmethyl bromide, 1-Mesitylimidazole | Ball-milling | High | Greener, Less Solvent | researchgate.net, researchgate.net |

| Imidazole N-oxide Synthesis | N/A | Ball-milling, +/- LAG | Good-Excellent | Sustainable, Access to novel compounds | mdpi.com |

Catalytic Methodologies in this compound Synthesis

The use of catalysts is crucial for optimizing the synthesis of imidazolines and related imidazoles, often leading to milder reaction conditions, higher yields, and improved selectivity. researchgate.net A variety of catalysts have been employed, ranging from transition metals to organocatalysts and ionic liquids.

Iron-catalyzed multicomponent reactions have been shown to produce imidazolines from styrene, acetonitrile (B52724), and a nitrene precursor, proceeding through a novel mechanism involving the interception of a benzyl (B1604629) radical aziridination intermediate. rsc.org Copper catalysts, such as Cu(OAc)₂, have also been utilized in the synthesis of 2-imidazolines. organic-chemistry.org Furthermore, a cationic bromine-initiated one-pot synthesis using an olefin, nitrile, amine, and N-bromosuccinimide provides a flexible route to a range of imidazoline derivatives in good yields. organic-chemistry.org

Organocatalysts like N-acetylcysteine have proven effective for the synthesis of 2-imidazolines from diamines and nitriles, avoiding the need for metal catalysts. nih.gov In the realm of multi-component reactions for substituted imidazoles, Brønsted acidic ionic liquids such as diethyl ammonium hydrogen phosphate (B84403) have been used as efficient and reusable catalysts for the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate, offering excellent yields and short reaction times under solvent-free conditions. sciepub.com

| Catalyst Type | Reactants | Reaction Type | Advantage | Reference |

| Iron (Fe) Catalyst | Styrene, Acetonitrile, Nitrene Precursor | Multicomponent Redox Reaction | Novel mechanistic pathway | rsc.org |

| N-acetylcysteine | Diamines, Nitriles | Organocatalytic Cyclocondensation | Metal-free, Mild conditions | nih.gov |

| Diethyl Ammonium Hydrogen Phosphate | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Brønsted Acid Catalysis | Solvent-free, Reusable catalyst, High yield | sciepub.com |

| Cationic Bromine (from NBS) | Olefin, Nitrile, Amine | One-pot Synthesis | Flexible, Good yields | organic-chemistry.org |

Multi-component Cyclocondensation Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules in a single step. For the synthesis of the 2-imidazoline ring system, which is the core of this compound, several MCRs have been developed. These reactions typically involve the condensation of an aldehyde, an amine, and a third component, often an isocyanide, to rapidly generate highly substituted 2-imidazolines. nih.govvu.nl

One notable three-component reaction involves the condensation of an amine, an aldehyde, and an α-acidic isocyanide under mild conditions to produce substituted 2-imidazolines. nih.gov While this method has been demonstrated for a range of amines and aldehydes, its application to the direct synthesis of this compound would require the use of a protected form of ethylenediamine as the amine component.

Another powerful MCR is the palladium-catalyzed coupling of imines, acid chlorides, and carbon monoxide. mdpi.com This process initially forms imidazolinium carboxylates, which can then be decarboxylated to yield trans-disubstituted imidazolines. mdpi.com The modularity of this approach allows for the synthesis of asymmetrically substituted imidazolines by varying the starting imines and acid chlorides. mdpi.com

A general representation of a multi-component synthesis of a 2-imidazoline ring is depicted below:

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product |

| Aldehyde | Amine | Isocyanide | Mild Conditions | Substituted 2-Imidazoline |

| Imine | Acid Chloride | Carbon Monoxide | Palladium Catalyst | Imidazolinium Carboxylate |

These MCRs provide a convergent and diversity-oriented pathway to various 2-imidazoline derivatives.

Derivatization Strategies and Functionalization of the this compound Core

The this compound scaffold can be readily modified to generate a library of analogues with diverse properties. Derivatization can occur at the primary amine, the imidazoline ring, or by introducing substituents at various positions.

The synthesis of substituted analogues of this compound can be achieved through several strategies. One common method involves the reaction of a substituted ethylenediamine with a nitrile or an ester. chemicalbook.com For instance, reacting a substituted ethylenediamine with a long-chain fatty acid-derived nitrile can yield analogues with lipophilic side chains, such as 2-heptadecyl-4,5-dihydro-1H-imidazole-1-ethanamine. nih.gov

Another approach is to start with a pre-functionalized imidazoline and then introduce the ethylamine (B1201723) moiety. For example, a common synthetic route involves the reaction of ethylamine with 2-chloroethylimidazole under basic conditions. By using substituted ethylamines, a variety of analogues can be prepared.

The following table summarizes some examples of substituted analogues and their corresponding synthetic precursors.

| Analogue Name | Precursor 1 | Precursor 2 |

| 2-(2-Heptadecyl-4,5-dihydroimidazol-1-yl)ethanamine nih.gov | N-(2-aminoethyl)ethane-1,2-diamine | Stearic acid or its derivative |

| 2-(2-Heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethanamine nih.gov | N-(2-aminoethyl)ethane-1,2-diamine | Oleic acid or its derivative |

| 1-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-4,5-dihydroimidazol-2-amine | 2-Chloro-4,5-dihydro-1H-imidazole | 2-(4-(o-tolyl)piperazin-1-yl)ethan-1-amine |

The this compound core is a valuable building block for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The primary amine and the nitrogen atoms of the imidazoline ring provide reactive sites for further functionalization.

For example, the ethylamine side chain can be used to link the imidazoline moiety to other pharmacophores. In one study, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives were synthesized where a sulfonamide moiety was linked to the pyrimidine (B1678525) ring via an ethylamine or propylamine (B44156) bridge. nih.gov This highlights how the ethylamine portion of the target molecule can act as a linker in the design of hybrid molecules.

The imidazoline ring itself can act as a ligand in coordination chemistry, forming complexes with various transition metals. chemicalbook.com This property allows for the incorporation of the this compound scaffold into metal-organic frameworks (MOFs) and other complex coordination compounds for catalytic or materials science applications.

The synthesis of enantiomerically pure chiral 2-imidazoline derivatives is crucial for applications in asymmetric catalysis and for the development of stereospecific pharmaceuticals. Several methods have been developed for the stereoselective synthesis of these compounds.

One approach involves the use of a chiral auxiliary. For instance, neomenthanethiol has been used as a chiral auxiliary in the synthesis of chiral 1-(imidazol-2-yl)alkanamines. bakhtiniada.ru Diastereomeric N-(imidazol-2-ylmethylidene)neomenthane-3-sulfinamides were synthesized and reacted with Grignard reagents at the C=N bond to introduce a new stereocenter. bakhtiniada.ru Subsequent removal of the chiral auxiliary would yield the chiral imidazoline derivative.

Another strategy relies on stereoselective reactions with imines. Optically active 2-imidazolines can be obtained through reactions such as stereoselective aldol (B89426) reactions, allylations, and aziridinations of imines. These chiral imidazolines can then be used as precursors for the synthesis of optically active 2,3-diamino acids.

The development of asymmetric multicomponent reactions also provides a direct route to chiral imidazoline-containing structures. While not specifically demonstrated for this compound, the principles of these reactions could be adapted for its stereoselective synthesis.

Advanced Spectroscopic and Structural Elucidation of 2 4,5 Dihydro Imidazol 1 Yl Ethylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H and ¹³C)

Direct ¹H and ¹³C NMR spectral data for 2-(4,5-dihydro-imidazol-1-yl)ethylamine are not available in published literature. However, we can predict the expected chemical shifts and multiplicities based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The protons of the ethylamine (B1201723) side chain would likely appear as two triplets. The methylene (B1212753) group attached to the primary amine (-CH₂-NH₂) would be expected in the 2.5-3.0 ppm range, while the methylene group attached to the dihydroimidazole (B8729859) ring (N-CH₂-) would likely be found slightly downfield, in the 3.0-3.5 ppm range. The protons on the saturated dihydroimidazole ring would present as two multiplets. The CH₂ group adjacent to the two nitrogen atoms (N-CH₂-N) would be the most deshielded of the ring protons, likely appearing around 3.5-4.0 ppm. The other CH₂ group of the ring would be expected at a slightly higher field. The single proton on the imine carbon (C=N-CH) would be the most downfield signal, anticipated in the region of 6.5-7.5 ppm. The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, five distinct carbon signals are expected. The two methylene carbons of the ethylamine side chain would be found in the aliphatic region, typically between 40 and 60 ppm. The two saturated carbons of the dihydroimidazole ring would also resonate in this region. The most downfield signal would correspond to the imine carbon (C=N), which is expected to appear in the 150-165 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂-NH₂ | 2.5 - 3.0 (triplet) | 40 - 50 |

| N-CH₂- (ethyl) | 3.0 - 3.5 (triplet) | 50 - 60 |

| N-CH₂- (ring) | 3.5 - 4.0 (multiplet) | 50 - 60 |

| -CH₂- (ring) | 3.0 - 3.5 (multiplet) | 45 - 55 |

| C=N-CH | 6.5 - 7.5 (singlet) | 150 - 165 |

| -NH₂ | Variable (broad singlet) | - |

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

While a specific FT-IR spectrum for this compound is not documented, the expected characteristic absorption bands can be inferred from its functional groups.

The FT-IR spectrum would be characterized by several key absorptions. A broad absorption in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary amine group, is expected. The C-H stretching vibrations of the methylene groups would appear in the 2850-2960 cm⁻¹ range. A significant and characteristic absorption for the C=N stretching of the imine group within the dihydroimidazole ring is anticipated around 1600-1650 cm⁻¹. The N-H bending vibration of the primary amine would likely be observed in the 1550-1650 cm⁻¹ region, potentially overlapping with the C=N stretch. C-N stretching vibrations would be expected in the 1000-1250 cm⁻¹ range.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (broad) |

| Methylene (CH₂) | C-H Stretch | 2850 - 2960 |

| Imine (C=N) | C=N Stretch | 1600 - 1650 |

| Primary Amine (NH₂) | N-H Bend | 1550 - 1650 |

| Aliphatic Amine | C-N Stretch | 1000 - 1250 |

Mass Spectrometry (MS) Characterization

Experimental mass spectrometry data for this compound is not available. However, based on its structure, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 113.10, corresponding to its molecular weight. nih.gov

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely be dominated by cleavages at the bonds adjacent to the nitrogen atoms (alpha-cleavage). A primary fragmentation pathway would be the loss of the ethylamine side chain, leading to a fragment ion corresponding to the dihydroimidazole ring. Another likely fragmentation would involve the cleavage of the C-C bond in the ethylamine side chain, resulting in a resonance-stabilized ion. The presence of an odd number of nitrogen atoms means the molecular ion peak will have an odd m/z value, consistent with the nitrogen rule. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

| 113 | [C₅H₁₁N₃]⁺ | Molecular Ion |

| 83 | [C₄H₇N₂]⁺ | Loss of CH₂NH₂ |

| 70 | [C₃H₆N₂]⁺ | Cleavage of the ethylamine chain |

| 43 | [C₂H₅N]⁺ | Fragment from the ethylamine chain |

X-ray Crystallography for Solid-State Structural Determination

There is no published X-ray crystal structure for this compound. To date, crystallographic studies have been performed on its isomer, 2-(1H-imidazol-4-yl)ethanaminium chloride, but not on the target compound itself. libretexts.org

Theoretical and Computational Chemistry Investigations of 2 4,5 Dihydro Imidazol 1 Yl Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. For dihydroimidazole (B8729859) derivatives, these methods are essential for understanding their intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to imidazole (B134444) and dihydroimidazole derivatives to understand their geometry and reactivity. nih.govnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), can accurately optimize the molecule's ground-state geometry. nih.govnih.govtandfonline.com

These studies reveal key structural parameters, such as bond lengths and angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. tandfonline.comresearchgate.net Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. The MEP map for a dihydroimidazole derivative identifies the electron-rich and electron-poor regions of the molecule. Typically, the nitrogen atoms of the imidazoline (B1206853) ring are characterized as electron-rich, nucleophilic sites susceptible to electrophilic attack, while the hydrogen atoms of the amine group are electron-poor, electrophilic sites. nih.govtandfonline.comajchem-a.com This information is critical for predicting how the molecule will interact with other chemical species.

Table 1: Representative Optimized Geometrical Parameters for Imidazole-based Scaffolds from DFT Calculations This table presents typical bond length and angle values for related imidazole structures, as specific DFT data for 2-(4,5-Dihydro-imidazol-1-yl)ethylamine is not publicly available. The data is derived from studies on similar molecules.

| Parameter | Typical Value (Å or °) | Source Reference |

|---|---|---|

| C-N Bond Length (ring) | ~1.39 - 1.47 Å | nih.gov |

| C=N Bond Length (ring) | ~1.30 Å | researchgate.net |

| C-C Bond Length (ring) | ~1.39 Å | nih.gov |

| N-C-N Angle (ring) | ~110 - 112° | nih.gov |

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of quantum chemical studies. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govtandfonline.com

For dihydroimidazole derivatives, a smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This facilitates charge transfer within the molecule and with interacting species. tandfonline.comsylzyhg.com DFT calculations are the standard method for computing these orbital energies. Studies on related imidazoline compounds show that the distribution of HOMO and LUMO orbitals is often centered on the imidazoline ring, highlighting its role as the primary site of electronic activity. sylzyhg.comelectrochemsci.orgnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Imidazoline Derivatives This table provides example data from computational studies on related molecules to illustrate typical energy ranges.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE in eV) | Source Reference |

|---|---|---|---|---|

| Substituted Imidazole Derivative | -6.2 | -1.8 | 4.4 | nih.gov |

| Imidazoline Corrosion Inhibitor | -5.9 | -1.5 | 4.4 | electrochemsci.org |

| Imidazolo-Triazole Derivative | -8.7 | -4.1 | 4.6 | ajchem-a.com |

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ethylamine (B1201723) side chain, MD simulations provide crucial insights into its conformational landscape. nih.govnih.gov These simulations can reveal the preferred spatial arrangements of the molecule in different environments, such as in a vacuum or in an aqueous solution. electrochemsci.orguobaghdad.edu.iq

MD simulations are also instrumental in studying the stability of the molecule when it interacts with larger biological targets, such as proteins. tandfonline.comajchem-a.com By simulating the complex over a period of nanoseconds, researchers can monitor parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over time suggests that the ligand-protein complex has reached a stable conformation. ajchem-a.comresearchgate.net Such simulations have confirmed the stability of complexes involving imidazole derivatives, validating the binding modes predicted by docking studies. tandfonline.comajchem-a.com

Structure-Energy Relationship Analysis in Dihydroimidazole Systems

Structure-Energy Relationship (SER) or Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its energy and, by extension, its activity. researchgate.netjopir.in For dihydroimidazole systems, these analyses show that modifications to the molecular scaffold can significantly impact its electronic properties and stability. nih.govmdpi.com

For example, the addition of electron-donating or electron-withdrawing groups to the imidazoline ring can alter the HOMO-LUMO energy gap and the charge distribution across the molecule. sylzyhg.com An electron-donating group, for instance, would likely increase the energy of the HOMO, making the molecule a better electron donor and potentially more reactive. sylzyhg.com Conversely, electron-withdrawing groups can enhance different properties. researchgate.net Computational studies have found that in some dihydroimidazole derivatives, there is a good correlation between molecular size or lipophilicity (log P) and certain biological activities, while parameters like dipole moment or the HOMO-LUMO gap showed no direct correlation in those specific cases. nih.gov This highlights the complexity of these relationships and the importance of computational analysis in dissecting them. researchgate.netmdpi.commdpi.com

Computational Prediction of Molecular Interactions and Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.govajchem-a.com This method is extensively used to predict how dihydroimidazole derivatives might interact with biological receptors at an atomic level. nih.govresearchgate.net

In these studies, the this compound molecule would be treated as a ligand and "docked" into the binding site of a target protein. The simulation calculates the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy indicates a more favorable and stable interaction. ajchem-a.com These simulations also identify the specific amino acid residues within the protein that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. ajchem-a.com For various imidazole derivatives, docking studies have successfully predicted binding modes and identified crucial interactions with targets like the COVID-19 main protease and histone deacetylase (HDAC) enzymes. nih.govtandfonline.comajchem-a.com

Applications of 2 4,5 Dihydro Imidazol 1 Yl Ethylamine in Materials Science and Engineering

Corrosion Inhibition Mechanisms and Performance

Imidazoline (B1206853) derivatives are well-established as effective corrosion inhibitors, particularly for carbon steel in acidic environments such as those found in the oil and gas industry. The efficacy of these compounds, including 2-(4,5-Dihydro-imidazol-1-yl)ethylamine, is attributed to their ability to adsorb onto metal surfaces and form a protective film that isolates the metal from the corrosive environment.

The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface. This process can involve physisorption, chemisorption, or a combination of both. In acidic solutions, the nitrogen atoms in the imidazoline ring and the pendant aminoethyl group can become protonated, leading to the formation of cationic species. whiterose.ac.ukwhiterose.ac.uk These positively charged molecules are then electrostatically attracted to the negatively charged metal surface (in the presence of chloride ions, for instance), a process known as physisorption. whiterose.ac.uk

The adsorbed inhibitor molecules form a barrier that hinders the diffusion of corrosive species to the metal surface and the transport of metal ions into the solution. The effectiveness of this protective layer is often dependent on the concentration of the inhibitor, with optimal performance typically observed at or above its critical micelle concentration (CMC), where the molecules aggregate to form a more compact and stable film. whiterose.ac.ukwhiterose.ac.uk The adsorption process of similar imidazoline-based inhibitors has been found to follow the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

The molecular structure of imidazoline-based inhibitors plays a crucial role in their performance. Key structural features of this compound and its derivatives that influence their inhibitory efficiency include the imidazoline ring, the aminoethyl group, and any alkyl chains that may be attached.

The imidazoline ring, with its electron-rich nitrogen atoms, is the primary site for adsorption onto the metal surface. researchgate.net The presence of the aminoethyl group provides an additional site for protonation and interaction with the metal surface, enhancing the adsorption process. whiterose.ac.uk Furthermore, the introduction of a long hydrophobic alkyl chain at the 2-position of the imidazoline ring significantly improves the inhibitory performance. researchgate.netresearchgate.net This hydrophobic tail helps in the formation of a dense, non-polar film that repels water and other corrosive agents from the metal surface. researchgate.net Molecular modeling studies have shown that as the length of the alkyl chain increases, the interaction between the inhibitor molecule and the metal surface is enhanced, leading to a more stable and compact self-assembled monolayer with higher inhibition efficiency. researchgate.netosti.gov

Table 1: Influence of Molecular Features of Aminoethyl Imidazolines on Corrosion Inhibition

| Molecular Feature | Role in Corrosion Inhibition | Reference |

| Imidazoline Ring | Primary adsorption site due to electron-rich nitrogen atoms. | researchgate.net |

| Aminoethyl Group | Provides additional protonation and interaction sites, enhancing adsorption. | whiterose.ac.uk |

| Hydrophobic Alkyl Chain | Forms a dense, water-repellent film; longer chains lead to higher inhibition efficiency. | researchgate.netresearchgate.net |

Role in Polymer Chemistry and Advanced Material Synthesis

The reactive amine and imidazoline functionalities of this compound make it a candidate for use in polymer chemistry. Imidazole (B134444) and its derivatives are known to act as curing agents for epoxy resins. google.comevonik.com The nucleophilic nitrogen atoms in the molecule can react with the epoxide rings, initiating a ring-opening polymerization process that leads to the formation of a cross-linked thermoset polymer. google.comgoogle.comnih.gov While specific studies on this compound as an epoxy hardener are not widely available, its structural similarity to other amine-based curing agents suggests its potential in this application. The resulting epoxy networks are known for their excellent mechanical properties, chemical resistance, and thermal stability. google.comnih.gov

Furthermore, the diamine nature of this compound suggests its potential as a monomer in the synthesis of polyamides. Polyamides containing imidazole rings in their backbone have been synthesized and are noted for their high thermal stability. The reaction of a diamine like this compound with a dicarboxylic acid would lead to the formation of a polyamide with the imidazoline ring as a pendant group, potentially imparting unique properties to the resulting polymer.

Development of Surface-Active Agents and Surfactants

This compound serves as a key precursor in the synthesis of cationic and amphoteric surfactants. osti.gov The imidazoline ring and the aminoethyl group constitute the hydrophilic head of the surfactant molecule. By reacting the primary amine group with a long-chain fatty acid, a hydrophobic alkyl tail can be attached, resulting in an amphiphilic molecule with surface-active properties. google.comgoogle.com This process is a common method for producing N-acyl amino acid surfactants. google.combbwpublisher.com

These imidazoline-based surfactants exhibit excellent emulsifying, dispersing, and wetting properties. bbwpublisher.com They are used in a variety of industrial applications, including as emulsifiers for bitumen in asphalt (B605645) production, in cleaning formulations, and as fabric softeners. researchgate.netatlantis-press.com The synthesis typically involves the condensation of a fatty acid with this compound or a similar aminoethyl-substituted amine. google.comresearchgate.net

Table 2: Synthesis of Imidazoline-Based Surfactants

| Precursors | Reaction Type | Product | Application | Reference |

| This compound, Fatty Acid | N-acylation | N-acyl-2-(4,5-dihydro-imidazol-1-yl)ethylamine | Cationic/Amphoteric Surfactant | google.comgoogle.com |

| Tall Oil Fatty Acid, Diethylenetriamine (B155796) | Condensation | Hydroxy/Aminoethyl Alkyl Imidazoline | Surfactant | osti.govresearchgate.net |

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

While there is extensive research on the use of imidazole derivatives in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, the ligands typically employed are more complex than this compound. These often include imidazole-dicarboxylic acids or other functionalized imidazoles that can act as multidentate linkers to form extended network structures. researchgate.netnih.gov

However, the bidentate nature of this compound, with its two nitrogen donor atoms, suggests its potential to act as a ligand in the formation of simpler metal complexes or coordination polymers. researchgate.netasrjetsjournal.org The coordination of metal ions to the nitrogen atoms of the imidazoline ring and the amino group could lead to the formation of discrete complexes or one-dimensional chains. nih.govasrjetsjournal.org

Formulation as Chemical Intermediates in Industrial Chemical Processes

This compound is a versatile chemical intermediate used in the synthesis of a variety of industrial products. Its primary application in this context is in the production of more complex imidazoline-based corrosion inhibitors and surfactants. nih.gov For instance, it can be reacted with fatty acids to produce the aforementioned corrosion inhibitors used in the oil and gas industry. nih.gov

It also serves as a building block for the synthesis of asphalt emulsifiers. In this application, the imidazoline derivative helps to create stable emulsions of bitumen in water, which are used in road construction and maintenance. researchgate.netatlantis-press.comgoogle.com Furthermore, its derivatives have been explored for use in agricultural applications, such as in the formulation of fungicides, and as additives in paints and coatings to improve adhesion and provide water resistance. researchgate.net

Coordination Chemistry and Ligand Properties of 2 4,5 Dihydro Imidazol 1 Yl Ethylamine

Metal Complexation Studies and Coordination Compound Formation

The structure of 2-(4,5-dihydro-imidazol-1-yl)ethylamine contains two nitrogen atoms with lone pairs of electrons, making it an effective chelating ligand. Specifically, it can act as a bidentate N,N'-donor ligand, where both the nitrogen of the primary ethylamine (B1201723) group and the sp2-hybridized nitrogen of the dihydroimidazoline ring can coordinate to a single metal center. This coordination mode is analogous to that of the well-known ligand ethylenediamine (B42938) (en), which forms stable five-membered chelate rings with metal ions. wikipedia.orgfiveable.melibretexts.orglibretexts.org The formation of such a chelate ring with this compound would significantly enhance the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands, an observation known as the chelate effect. fiveable.me

The imidazole (B134444) moiety itself is a versatile coordinating agent in bioinorganic and coordination chemistry, often found in metalloproteins where the imidazole side chain of histidine binds to metal ions. wikipedia.org Imidazole and its derivatives are known to be strong σ-donors. researchgate.netrsc.org The dihydroimidazoline ring in this compound is expected to retain this strong donor character.

Studies on similar bidentate ligands containing imidazole or pyridine (B92270) groups have shown that they readily form stable complexes with a variety of transition metals. The coordination of these ligands to a metal ion is influenced by factors such as the basicity of the nitrogen donors and the steric hindrance around the coordination sites. For instance, the coordination of imidazole to ferric porphyrins is stronger than to ferrous porphyrins, highlighting the influence of the metal's oxidation state. nih.gov

| Property | Description | Relevant Analogy/Principle |

|---|---|---|

| Coordination Mode | Bidentate N,N'-donor | Ethylenediamine (en) wikipedia.orgfiveable.me |

| Donor Atoms | Primary amine nitrogen, Imidazoline (B1206853) ring nitrogen | Histidine, Imidazole wikipedia.orgrsc.org |

| Chelate Ring Size | 5-membered ring | [Co(en)3]3+wikipedia.orglibretexts.org |

| Expected Stability | High, due to the chelate effect | General principle of chelation fiveable.me |

Role as a Ligand in Transition Metal Chemistry

In transition metal chemistry, this compound serves as a classic bidentate ligand, capable of forming stable coordination compounds with a range of metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). wikipedia.org The ligand occupies two adjacent coordination sites, influencing the geometry and reactivity of the resulting complex. For example, in an octahedral complex, three molecules of this ligand could coordinate to a single metal center to form a complex with the general formula [M(ligand)₃]ⁿ⁺, similar to the well-known tris(ethylenediamine)cobalt(III) complex. libretexts.org

The dihydroimidazoline portion of the ligand can also be a precursor to N-heterocyclic carbenes (NHCs). NHCs are a class of powerful σ-donating ligands that form very strong bonds with transition metals. wikipedia.orgrsc.org Deprotonation of the corresponding imidazolium (B1220033) salt (formed by alkylation of the second nitrogen and protonation of the C2 carbon) would yield an NHC that can be used to stabilize metal centers in various oxidation states. Metal complexes featuring NHC ligands have found widespread use in catalysis. rsc.orgnih.gov While the direct use of this compound in this context is not extensively documented, it provides a scaffold that can be chemically modified to produce such valuable ligands.

| Metal Ion | Typical Coordination Geometry | Example Complex Type |

|---|---|---|

| Co(III), Fe(III), Ru(II) | Octahedral | [M(L)₃]³⁺ |

| Cu(II), Pd(II), Pt(II) | Square Planar | [M(L)₂]²⁺ |

| Ni(II) | Octahedral or Square Planar | [Ni(L)₃]²⁺ or [Ni(L)₂]²⁺ |

| Zn(II), Cd(II) | Tetrahedral or Octahedral | [M(L)₂]²⁺ or [M(L)₃]²⁺ |

Application as Chiral Ligands in Asymmetric Catalysis

The parent molecule, this compound, is achiral. However, it serves as a valuable scaffold for the synthesis of chiral ligands for use in asymmetric catalysis. Chirality can be introduced into the molecule in several ways:

Chiral Backbone: Starting the synthesis from a chiral diamine would result in a chiral dihydroimidazoline ring. For example, using a C₂-symmetric diamine like (1S,2S)-1,2-diphenylethane-1,2-diamine would install chirality directly onto the ligand's backbone. mdpi.com

Chiral N-Substituents: The primary amine group can be functionalized with chiral auxiliaries. For instance, reductive amination with a chiral aldehyde or ketone would introduce a stereocenter on the ethylamine side chain. nih.gov

Once a chiral version of the ligand is synthesized, it can be coordinated to a transition metal to create a chiral catalyst. Such catalysts are instrumental in asymmetric synthesis, where they can induce high enantioselectivity in the formation of a chiral product. Chiral ligands based on imidazoline and related N-heterocyclic carbenes have been particularly successful in a variety of metal-catalyzed reactions. mdpi.comsnnu.edu.cnresearchgate.net

These chiral NHC-metal complexes have been applied in:

Asymmetric Hydrogenation: Ruthenium complexes with chiral saturated NHC ligands have shown high enantioselectivities in the hydrogenation of various heterocyclic compounds. mdpi.com

Asymmetric C-H Functionalization: Nickel and rhodium catalysts bearing chiral NHC ligands have been employed for the enantioselective functionalization of C-H bonds. snnu.edu.cn

Copper-Catalyzed Reactions: Copper(I) complexes with C₁-symmetric NHC ligands have been used in asymmetric borylative cyclization reactions to generate complex chiral molecules with excellent diastereo- and enantioselectivity. chinesechemsoc.org

The design of these ligands often focuses on creating a well-defined chiral pocket around the metal center. C₂-symmetric ligands are frequently used because they can simplify the analysis of transition states, but C₁-symmetric ligands have also proven to be highly effective. chinesechemsoc.orgpnas.org The modular nature of ligands derived from this compound would allow for systematic tuning of both steric and electronic properties to optimize catalyst performance for a specific transformation. pnas.org

| Reaction Type | Metal | Chiral Ligand Type | Reference Principle |

|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium, Iridium | Chiral saturated NHC | Glorius (2011) mdpi.com, Pfaltz (2003) pnas.org |

| Asymmetric C-H Activation | Rhodium, Nickel, Palladium | Chiral NHC, Chiral P,N-ligands | Daugulis (2014) snnu.edu.cn |

| Asymmetric Cyclopropanation | Rhodium, Copper | Chiral Oxazaborolidinium Ion | Corey, Bakshi, Shibata (CBS) |

| Asymmetric Tandem Reactions | Copper | C₁-symmetric NHC | Ye (2021) chinesechemsoc.org |

Catalytic Roles and Reaction Enhancement by 2 4,5 Dihydro Imidazol 1 Yl Ethylamine and Its Derivatives

Homogeneous Catalysis Applications

As structural analogues of the well-studied 2-oxazolines, 2-imidazolines have been extensively developed as ligands in homogeneous catalysis. researchgate.netwikipedia.org The presence of multiple nitrogen atoms in 2-(4,5-dihydro-imidazol-1-yl)ethylamine and its derivatives allows them to act as effective ligands for a variety of metal centers. The ability to substitute the nitrogen atom of the imidazoline (B1206853) ring provides a straightforward method for fine-tuning the electronic and steric properties of the resulting metal complexes. researchgate.net

Metal complexes incorporating imidazoline-based ligands have demonstrated catalytic activity in numerous transformations, including Suzuki-Miyaura couplings, Mizoroki-Heck reactions, and Henry reactions. wikipedia.org For instance, titanium complexes with imidazolin-2-iminato ligands, when activated with methylaluminoxane (B55162) (MAO), serve as active catalysts for ethylene (B1197577) homopolymerization, producing high molecular weight polyethylene. rsc.org Similarly, rare earth metal complexes with bis(imidazolin-2-iminato) ligands have shown high catalytic activity and selectivity in the intramolecular hydroamination and cyclization of aminoalkenes. nih.gov

In the realm of reduction reactions, ruthenium complexes with ligands containing pyridine (B92270) and imidazoline functionalities have been explored for the transfer hydrogenation of ketones and the reversible dehydrogenation of formic acid, a key process for hydrogen storage. acs.orgrsc.org Furthermore, actinide complexes featuring imidazolin-2-iminato ligands have been identified as rare examples of effective catalysts for the base-free transfer hydrogenation of aldehydes and ketones using 2-propanol as the hydrogen source. rsc.org

Heterogeneous Catalysis and Supported Systems

The principles of homogeneous catalysis using imidazoline-based ligands can be extended to heterogeneous systems by immobilizing the catalytic species on a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. The this compound scaffold is well-suited for this purpose, as the primary amine group provides a convenient anchor point for attachment to various solid supports like silica (B1680970) or polymers.

While direct examples involving this compound are not extensively documented in dedicated studies, the strategy has been demonstrated with related structures. For example, a polymer-supported 1,3-bis(benzimidazolyl)benzene Co(II) complex has been successfully prepared and used as a recyclable catalyst for arylamination reactions. sigmaaldrich.com This demonstrates the feasibility of immobilizing imidazole-containing ligands without losing catalytic activity. Ceria-based materials have also been employed as heterogeneous catalysts for the conversion of aliphatic 1,2-diamines, the precursors to imidazolines, into valuable imidazolidin-2-ones using CO2. mdpi.com The potential exists to support this compound or its metal complexes on such inorganic oxides, creating robust and reusable catalytic systems for various organic transformations.

Organocatalysis Utilizing Imidazoline Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of catalysis. nih.gov Imidazoline derivatives are effective organocatalysts due to their inherent basicity and nucleophilicity. researchgate.net The this compound molecule itself contains both a strong base (the amidine) and a primary amine, which can participate in different modes of catalytic activation.

Primary and secondary amines are known to catalyze reactions by forming nucleophilic enamine or charged iminium ion intermediates with carbonyl compounds. The imidazoline scaffold has been utilized in various organocatalytic reactions, including the enantioselective chloroiminocyclization to produce other substituted imidazolines. mdpi.com Imidazole (B134444) has been shown to be an effective, non-toxic, and inexpensive catalyst for the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds, proceeding under mild conditions with high yields. researchgate.net

The bifunctional nature of many imidazoline-derived organocatalysts allows them to activate both the nucleophile and the electrophile simultaneously. This is particularly effective in asymmetric reactions like the Michael addition. For instance, cinchona alkaloid-derived primary amines have been used to catalyze the Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones. beilstein-journals.org Similarly, thiourea-based catalysts derived from diamines are highly effective in promoting the enantioselective Michael addition of aldehydes to maleimides, even in aqueous media. mdpi.com Given its structure, this compound is a prime candidate for development into a bifunctional organocatalyst for similar transformations.

Mechanistic Studies of Catalytic Action (e.g., Acid-Base and Nucleophilic Catalysis)

The catalytic activity of this compound and its derivatives stems from their ability to engage in multiple mechanistic pathways, primarily acid-base and nucleophilic catalysis.

Acid-Base Catalysis: The imidazoline ring contains a basic amidine functional group (N=C-N). The exocyclic primary amine can also act as a base. This allows the molecule to function as a Brønsted base, activating substrates by deprotonating them. For instance, in a Knoevenagel condensation, the imidazoline catalyst can deprotonate the active methylene compound, increasing its nucleophilicity and facilitating its attack on the aldehyde carbonyl group. researchgate.net The protonated imidazoline salt can then act as a Brønsted acid to protonate the intermediate alkoxide, facilitating the final dehydration step. This dual role as both a base and a conjugate acid is a hallmark of many organocatalytic processes.

Nucleophilic Catalysis: The primary amine of this compound can act as a potent nucleophile. In reactions involving carbonyl compounds, it can form an enamine intermediate (with aldehydes or ketones) or an iminium ion. This is a common activation strategy in organocatalysis. mdpi.com Imidazole itself is a well-known nucleophilic catalyst for reactions like the hydrolysis of esters. youtube.com It attacks the ester to form a more reactive acylimidazolium intermediate, which is then rapidly hydrolyzed by water. youtube.com The ethylamine (B1201723) derivative can participate in similar nucleophilic activation cycles. Furthermore, in metal-catalyzed reactions, the nitrogen atoms act as nucleophilic ligands, donating electron density to the metal center, which in turn modulates the metal's catalytic activity. rsc.orgnih.gov The combination of a soft primary amine and a harder imine nitrogen allows for coordination to a wide range of metal centers, following the principles of Hard and Soft Acids and Bases (HSAB). mdpi.com

Application in Specific Organic Transformations

The catalytic versatility of this compound and its derivatives has been demonstrated in a variety of specific organic reactions. These compounds can act as ligands for metal catalysts or as organocatalysts themselves, often providing high yields and selectivity.

Key applications include:

Hydrogenation and Transfer Hydrogenation: Imidazoline-based ligands are used in metal complexes for the asymmetric hydrogenation of ketones and imines. acs.orgresearchgate.net Actinide and ruthenium complexes with imidazolin-2-iminato ligands catalyze the transfer hydrogenation of aldehydes and ketones. rsc.org

Polymerization Reactions: Titanium and rare earth metal complexes containing imidazolin-2-iminato ligands are effective catalysts for ethylene polymerization and the intramolecular hydroamination/cyclization of aminoalkenes. rsc.orgnih.gov

Condensation Reactions: Imidazole is a known organocatalyst for the Knoevenagel condensation, facilitating the formation of C=C bonds from aldehydes and active methylene compounds with excellent yields. researchgate.net

Addition Reactions: Imidazoline derivatives are central to organocatalysts used for Michael additions, including the reaction of aldehydes with maleimides and pyrazolin-5-ones with enones. beilstein-journals.orgmdpi.com They also serve as ligands in metal-catalyzed Henry (nitroaldol) reactions. wikipedia.org

Hydroboration: Zinc complexes with imidazolin-2-iminato ligands have been shown to catalyze the chemoselective hydroboration of organic nitriles to form diborylamines in high yields. rsc.org

Synthesis of Ureas: Titanium complexes supported by imidazolin-2-iminato ligands act as precatalysts for the addition of amine N-H bonds to isocyanates, providing a route to urea (B33335) derivatives. nih.gov

The following table summarizes some of the organic transformations catalyzed by systems incorporating imidazoline scaffolds.

Biological and Biochemical Research Applications of 2 4,5 Dihydro Imidazol 1 Yl Ethylamine in Vitro and Mechanistic Studies

In Vitro Receptor Binding Affinity Studies

The interaction of 2-(4,5-Dihydro-imidazol-1-yl)ethylamine and its analogs with various receptors has been investigated to elucidate their pharmacological profile. These studies are crucial for understanding the potential therapeutic applications and the molecular mechanisms underlying their effects.

Investigation of Other Molecular Targets through In Vitro Assays

The broader pharmacological profile of a compound is defined by its interactions with a wide range of molecular targets. For this compound, there is limited published research on its binding to or modulation of other receptors or enzymes through comprehensive in vitro screening assays.

However, the imidazole (B134444) ring is a component of histamine (B1213489), and related structures have been investigated for their effects on histamine receptors. For example, studies on chiral 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives have shown affinity for the histamine H3-receptor. acs.org This suggests a potential, though unexplored, for this compound to interact with histaminergic systems, but specific experimental data is lacking.

Enzymatic Interaction and Mechanism Elucidation (e.g., Histidine Mimicry in Catalysis)

The imidazole side chain of the amino acid histidine plays a versatile and critical role in the catalytic mechanism of many enzymes, often acting as a general acid or base or participating in proton shuttles. wikipedia.orgresearchgate.net The structural resemblance of the imidazole ring in synthetic compounds to that of histidine suggests the potential for these molecules to act as mimics or inhibitors in enzymatic reactions. rsc.org

Despite the presence of the dihydro-imidazole ring in this compound, there is a lack of specific studies in the reviewed literature investigating its role as a histidine mimic in enzymatic catalysis. Research has, however, been conducted on the enzymatic hydrolysis of other imidazole-containing compounds, such as imidazolepropionylcholine, by cholinesterases. nih.govnih.gov Furthermore, the hydrolysis of the imidazoline (B1206853) ring itself is a known chemical process, studied particularly in the context of the stability of imidazoline-based corrosion inhibitors under acidic conditions. whiterose.ac.ukresearchgate.net This hydrolysis involves the splitting of the C=N bond to form an amide derivative. researchgate.net While this demonstrates a potential enzymatic interaction with hydrolases, mechanistic studies of this compound in specific enzyme active sites, in the context of histidine mimicry, have not been reported.

In Vitro Biological Activity Evaluation

The evaluation of a compound's biological activity in vitro is a fundamental step in drug discovery and development, providing insights into its potential therapeutic applications.

Antimicrobial Activity against Bacterial Strains (In Vitro)

The imidazole moiety is a core feature of many antimicrobial agents. Consequently, various imidazoline derivatives have been screened for their potential antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) is the standard measure used in these studies, representing the lowest concentration of a compound that prevents visible growth of a microorganism. idexx.comnih.gov

A study that tested a range of imidazoline derivatives for antimicrobial properties against 106 strains of bacteria, 6 strains of yeast-like fungi, and 3 strains of molds reported a lack of activity. nih.gov The findings indicated that the tested compounds, at concentrations of 100 mg/ml and 200 mg/ml, did not inhibit the growth of the tested microorganisms. nih.gov While the specific derivatives tested were not detailed in the abstract, this study suggests that not all compounds containing the imidazoline ring possess inherent antimicrobial activity. Specific MIC data for this compound against common bacterial strains is not available in the reviewed literature, and further targeted studies would be necessary to definitively determine its antimicrobial spectrum.

Table 2: In Vitro Antimicrobial Activity of Imidazoline Derivatives This table summarizes the available data on the antimicrobial screening of imidazoline derivatives.

| Compound Class | Organism(s) | Concentration Tested | Result | Reference |

| Imidazoline derivatives | 106 bacterial strains, 6 yeast-like fungi strains, 3 mold strains | 100 mg/ml and 200 mg/ml | No influence on the growth of tested microbes | nih.gov |

Antifungal Activity (In Vitro)

The investigation of this compound and its related analogs has revealed potential antifungal properties against a variety of pathogenic fungi. While specific data on the named compound is limited in publicly accessible research, studies on structurally similar imidazole and imidazoline derivatives provide insights into their antifungal efficacy. The imidazole moiety is a core component of many established antifungal agents, which function primarily through the inhibition of fungal cytochrome P450 enzymes, such as lanosterol (B1674476) 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Derivatives of imidazoline have been synthesized and evaluated for their in vitro antifungal activity against various fungal strains. For instance, novel imidazoline derivatives have been tested against clinical strains of Candida albicans, with some compounds demonstrating moderate activity. mdpi.com The mechanism of action for these imidazole-based antifungals is often linked to their ability to disrupt the fungal cell membrane. frontiersin.org

Research into other imidazole-containing compounds has shown significant activity against a range of fungi. For example, certain indolylimidazole derivatives have demonstrated notable antifungal effects against Candida albicans, with minimum inhibitory concentrations (MICs) in the range of 9.9 to 12.5 μg/mL. researchgate.net Similarly, newly synthesized triazole antifungals, which share structural similarities with imidazole derivatives, have exhibited high activity against common pathogenic fungi, in some cases surpassing the efficacy of established drugs like Fluconazole and Terbinafine. nih.gov

The antifungal activity of these compounds is often influenced by their structural features. For example, the hydrophobicity of imidazole derivatives has been shown to correlate with their antifungal activity against Candida albicans, suggesting that membrane interaction is a key aspect of their mechanism. frontiersin.org

The following table summarizes the in vitro antifungal activity of various imidazole and related derivatives against different fungal species, providing a comparative perspective on their potential efficacy.

| Compound/Derivative Class | Fungal Species | Activity Metric (e.g., MIC) | Reference |

| Indolylimidazole derivatives | Candida albicans | 9.9 - 12.5 µg/mL | researchgate.net |

| Luliconazole | Dermatophytes | MIC90: 0.003 µg/mL | nih.gov |

| Fluconazole | Dermatophytes | MIC ≥ 32 µg/mL (55.2% resistance) | nih.gov |

| 1,3,4-Oxadiazole derivatives (LMM5, LMM11) | Candida albicans | MIC: 32 µg/mL | frontiersin.org |

| Triazole derivatives | Various pathogenic fungi | Higher activity than Fluconazole | nih.gov |

Cytotoxic Effects on Cancer Cell Lines (In Vitro Investigations)

The cytotoxic potential of compounds containing the this compound scaffold and its derivatives has been a subject of interest in oncological research. In vitro studies on various cancer cell lines have demonstrated that certain imidazole and imidazoline derivatives can inhibit cell proliferation and induce cell death.

A study on novel 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] mdpi.comnih.govnih.govtriazol-3(5H)-imine derivatives, which are structurally related to the compound of interest, revealed significant cytotoxic activity. The most active compounds in this series, 4e and 5l , inhibited the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values in the low micromolar range. nih.govnih.gov Specifically, compound 4e is 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c] mdpi.comnih.govnih.govtriazol-3(5H)-ylidene)benzamide, and compound 5l is N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] mdpi.comnih.govnih.govtriazol-3(5H)-ylidene)-[1,1'-biphenyl]-4-sulfonamide. nih.gov

Another derivative from this series, N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c] mdpi.comnih.govnih.govtriazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide (5m ), exhibited selectivity towards the SISO cell line. nih.govnih.gov This suggests that structural modifications to the core imidazoline structure can influence both potency and cancer cell line specificity.

The table below presents the in vitro cytotoxic activity of these related imidazoline derivatives on different human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4e | SISO (Cervical Cancer) | 2.38 | nih.gov |

| 4e | RT-112 (Bladder Cancer) | 3.77 | nih.gov |

| 5l | SISO (Cervical Cancer) | 2.93 | nih.gov |

| 5l | RT-112 (Bladder Cancer) | 3.24 | nih.gov |

Apoptosis Induction Mechanisms (In Vitro Studies)

The cytotoxic effects of many imidazole-based compounds are often mediated through the induction of apoptosis, or programmed cell death. Research into the mechanisms of action of these compounds has revealed their ability to trigger apoptotic pathways in cancer cells.

For instance, the imidazoline derivative 5m , N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c] mdpi.comnih.govnih.govtriazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide, was found to induce apoptosis in the SISO cervical cancer cell line. nih.govnih.gov While the specific molecular targets for this compound were not fully elucidated in the study, the induction of apoptosis is a hallmark of many anticancer agents.

In a broader context, other imidazole-containing compounds have been shown to induce apoptosis through various mechanisms. For example, 2-amino-3-methylimidazo[4,5-f]quinoline has been associated with the inhibition of apoptosis in colon tumors through the increased expression of the anti-apoptotic protein Bcl-2 and decreased expression of the pro-apoptotic protein Bax. nih.gov Conversely, other novel platinum(II) complexes incorporating amino-thiazolidinone, a related heterocyclic structure, have been shown to induce rapid apoptosis in tumor cells, associated with the high expression of Bax and the cleavage of caspase-3. nih.gov

Cell Cycle Arrest (In Vitro Studies)

In addition to apoptosis induction, another mechanism by which imidazole derivatives can exert their anticancer effects is through the disruption of the cell cycle, leading to cell cycle arrest. This prevents cancer cells from progressing through the phases of division and proliferation.

Furthermore, a ruthenium-based compound, NAMI-A (imidazolium trans-imidazoledimethyl sulfoxide-tetrachlororuthenate), which contains an imidazole moiety, was found to cause a transient cell cycle arrest in the G2/M phase in tumor cells in vitro. nih.gov This effect was distinct from that of cisplatin, a conventional chemotherapy agent, which caused a more progressive disruption of the cell cycle. nih.gov

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For imidazoline derivatives, SAR studies have been conducted primarily in the context of their antifungal and cytotoxic activities.

In the study of novel 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] mdpi.comnih.govnih.govtriazol-3(5H)-imine derivatives, certain structural features were found to be important for their cytotoxic potency. The nature of the substituent on the aryl group at the 2-position of the imidazo[2,1-c] mdpi.comnih.govnih.govtriazole system, as well as the substituent on the exocyclic imine group, significantly influenced the activity against cancer cell lines. nih.gov For example, the presence of a 4-chlorophenyl group at one position and a biphenyl-4-sulfonamide group at another resulted in some of the most active compounds. nih.gov

In the context of antifungal activity, the hydrophobicity of imidazole derivatives has been identified as a key factor. A significant correlation was observed between the hydrophobicity (measured by the capacity factor in HPLC) and the minimum inhibitory concentration (MIC) against Candida albicans. frontiersin.org This suggests that the ability of the compound to interact with and penetrate the fungal cell membrane is a critical determinant of its antifungal efficacy.

Investigation of Metabolic Pathways and Transformations (In Vitro Biochemical Systems)

The metabolic fate of this compound in biological systems is not well-documented in the available scientific literature. However, general metabolic pathways for related compounds can provide some indication of how this molecule might be processed. The imidazoline ring itself is a heterocyclic structure that can be subject to various metabolic transformations.

In vitro studies on the metabolism of other small molecules by gut microbiome have shown that double bond reduction can be a major metabolic pathway for certain compounds. nih.gov Given the dihydro-imidazole structure, it is conceivable that further reduction or oxidation of the ring could occur. The primary amine of the ethylamine (B1201723) side chain is also a likely site for metabolic modification, such as deamination or conjugation with endogenous molecules like glucuronic acid or sulfate.

The hydrolysis of the imidazoline ring is another potential metabolic pathway. Studies on imidazoline-based corrosion inhibitors have shown that the imidazoline ring can undergo hydrolysis, particularly at elevated temperatures, to form the corresponding amido-amine. whiterose.ac.uk While the conditions are different from physiological ones, this indicates a potential chemical liability of the imidazoline ring that could also be relevant in a biological context.

Further research using in vitro systems with liver microsomes, hepatocytes, or other metabolic enzyme preparations would be necessary to elucidate the specific metabolic pathways and identify the major metabolites of this compound.

Analytical and Bioanalytical Methodologies for 2 4,5 Dihydro Imidazol 1 Yl Ethylamine

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a polar, water-soluble compound like 2-(4,5-dihydro-imidazol-1-yl)ethylamine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer viable analytical routes, each with its own set of considerations.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a powerful technique for separating and quantifying compounds in a liquid mobile phase. Due to the polar nature of this compound, reversed-phase HPLC would be a primary approach.

Method Development Considerations:

Column Selection: A C18 or C8 column would be a typical starting point. These columns have a non-polar stationary phase that retains compounds based on their hydrophobicity. For a highly polar analyte, a shorter chain C8 column might provide better peak shape and retention.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), would be used as the mobile phase. The polarity of the mobile phase can be adjusted by varying the ratio of the aqueous and organic components to achieve optimal separation.

pH Control: The pH of the mobile phase is critical for the analysis of ionizable compounds like this compound, which has a basic amine group. Adjusting the pH to a level where the analyte is in a consistent ionic state is crucial for reproducible retention times and peak shapes. A pH of around 3 might be a suitable starting point.

Detection: Given the structure of the compound, which lacks a strong chromophore, direct UV detection might offer limited sensitivity. Derivatization with a UV-absorbing or fluorescent tag, such as dansyl chloride, would significantly enhance detection limits.

Optimization Parameters:

| Parameter | Typical Starting Conditions | Optimization Goal |

| Column | C18, 5 µm, 4.6 x 150 mm | Achieve good peak shape and resolution. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elute the analyte with a reasonable retention time. |

| Flow Rate | 1.0 mL/min | Optimize analysis time and separation efficiency. |

| Detection | UV at low wavelength (e.g., 210 nm) or via derivatization | Maximize sensitivity and selectivity. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is a highly efficient separation technique, but it requires the analyte to be volatile and thermally stable. Direct analysis of the highly polar and non-volatile this compound by GC is challenging. Therefore, derivatization to create a more volatile and thermally stable analog is a necessary step.

Derivatization Strategies:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.

Acylation: Acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) can react with the amine groups to form less polar and more volatile derivatives.

Once derivatized, the compound can be analyzed on a standard non-polar or mid-polar GC column, such as one with a 5% phenyl-polysiloxane stationary phase. Detection is typically performed using a flame ionization detector (FID) or, for greater sensitivity and specificity, a mass spectrometer (MS). A 1973 study highlighted the use of gas chromatography for the analysis of compounds with an imidazoline (B1206853) structure, underscoring the feasibility of this approach with appropriate sample preparation. nih.gov

Mass Spectrometry (MS) Based Detection and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a high degree of sensitivity and selectivity, making it ideal for the definitive identification and quantification of compounds in complex matrices.

For this compound, electrospray ionization (ESI) would be the preferred ionization technique for LC-MS, as it is well-suited for polar and ionizable molecules. In positive ion mode, the protonated molecule [M+H]+ would be expected as the primary ion. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity by monitoring specific fragmentation patterns.

Sample Preparation and Matrix Effects in Diverse Analytical Studies

The analysis of this compound in biological samples, such as plasma or urine, presents additional challenges due to the complexity of the sample matrix. Proper sample preparation is crucial to remove interfering substances and to concentrate the analyte of interest.

Common Sample Preparation Techniques:

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma samples, typically using a solvent like acetonitrile or methanol. However, it may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. By selecting an appropriate solvent system and adjusting the pH, this compound can be selectively extracted from the aqueous biological matrix into an organic solvent.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup than PPT or LLE. A variety of sorbents can be used, such as reversed-phase (C18), ion-exchange, or mixed-mode sorbents, to retain and then elute the analyte, effectively removing matrix components. For imidazoline antimycotic drugs, SPE with a diol sorbent has been shown to provide quantitative recovery from cream formulations. nih.gov

Matrix Effects:

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting matrix components, are a significant concern in bioanalysis, particularly with LC-MS. These effects can lead to either ion suppression or enhancement, impacting the accuracy and precision of the analytical method. Careful method development, including optimization of the chromatographic separation and the use of appropriate sample cleanup procedures, is essential to minimize matrix effects. The use of an isotopically labeled internal standard is the most effective way to compensate for matrix effects.

Future Research Directions and Emerging Opportunities for 2 4,5 Dihydro Imidazol 1 Yl Ethylamine Research

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency